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Compound of Interest

Compound Name: Methylenecyclohexane

Cat. No.: B074748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of methylenecyclohexane derivatives. This class of organic compounds,

featuring an exocyclic double bond on a cyclohexane ring, serves as a versatile scaffold in

medicinal chemistry and materials science. A thorough understanding of their spectroscopic

properties is paramount for structure elucidation, purity assessment, and the analysis of their

interactions within biological systems. This guide details the key spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-

Visible (UV-Vis) spectroscopy—and provides structured data, experimental protocols, and

logical workflows to aid researchers in their analytical endeavors.

Spectroscopic Data of Methylenecyclohexane and
Its Derivatives
The following tables summarize the characteristic spectroscopic data for

methylenecyclohexane and a selection of its derivatives. These values are essential for the

identification and structural analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data of Methylenecyclohexane Derivatives

Compound Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Methylenecycloh

exane
=CH₂ 4.63 s -

Allylic (C2, C6) 2.15 t 6.2

C3, C5 1.65 p 6.2

C4 1.54 p 6.2

2-

Methylenecycloh

exanol

=CH₂ 4.85, 4.65 s, s -

CH-OH ~3.8 m -

Ring Protons 1.2 - 2.2 m -

4-tert-Butyl-1-

methylenecycloh

exane

=CH₂ 4.58 s -

Ring Protons 1.0 - 2.2 m -

C(CH₃)₃ 0.86 s -

Methylenecycloh

exane-4-

carboxylic acid

=CH₂ 4.70 s -

CH-COOH ~2.5 m -

Ring Protons 1.5 - 2.3 m -
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Table 2: ¹³C NMR Spectroscopic Data of Methylenecyclohexane Derivatives

Compound Position Chemical Shift (δ, ppm)

Methylenecyclohexane C1 149.9

=CH₂ 106.6

C2, C6 35.8

C3, C5 28.5

C4 26.5

2-Methylenecyclohexanol C1 150.1

=CH₂ 105.2

C2 (CH-OH) 70.5

Ring Carbons 25.0 - 38.0

4-tert-Butyl-1-

methylenecyclohexane
C1 149.5

=CH₂ 106.1

C4 47.1

C(CH₃)₃ 32.3

C(CH₃)₃ 27.5

Ring Carbons 28.0, 35.5

Methylenecyclohexane-4-

carboxylic acid
C1 148.5

=CH₂ 107.5

COOH 179.0

C4 42.0

Ring Carbons 28.0, 35.0
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key Infrared (IR) Absorption Frequencies of Methylenecyclohexane Derivatives

Compound Functional Group
Absorption
Frequency (cm⁻¹)

Intensity

Methylenecyclohexan

e

C=C Stretch

(exocyclic)
1650 Medium

=C-H Stretch 3075 Medium

C-H Stretch (sp³) 2850-2930 Strong

=C-H Bend 888 Strong

2-

Methylenecyclohexan

ol

O-H Stretch 3200-3600 Strong, Broad

C=C Stretch 1655 Medium

=C-H Stretch 3080 Medium

Methylenecyclohexan

one
C=O Stretch 1715 Strong

C=C Stretch 1650 Medium

Methylenecyclohexan

e-4-carboxylic acid
O-H Stretch (acid) 2500-3300 Broad

C=O Stretch (acid) 1705 Strong

C=C Stretch 1652 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.
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Table 4: Mass Spectrometry Data of Methylenecyclohexane Derivatives

Compound Molecular Ion (M⁺) (m/z)
Key Fragment Ions (m/z)
and (Relative Intensity %)

Methylenecyclohexane 96
81 (100), 67 (80), 54 (50), 39

(40)

2-Methylenecyclohexanol 112
94 (M-H₂O, 100), 79 (80), 67

(60), 55 (50)

Methylenecyclohexanone 110
82 (100), 67 (70), 54 (60), 39

(50)

4-

Chloromethylenecyclohexane
130/132 (3:1) 95 (100), 67 (75), 55 (40)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For simple, non-conjugated methylenecyclohexane derivatives, the absorption maxima

(λ_max) are typically in the far UV region and are often of limited utility for detailed structural

analysis. However, conjugation with other chromophores can shift the absorption into an

observable range.

Table 5: UV-Vis Spectroscopic Data of Methylenecyclohexane Derivatives

Compound λ_max (nm)
Molar Absorptivity
(ε)

Solvent

Methylenecyclohexan

e
~180 ~10,000 Hexane

Methylenecyclohexan

one
~225, ~310

~8,000 (π→π), ~100

(n→π)
Ethanol

Experimental Protocols
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Detailed and standardized experimental protocols are crucial for obtaining high-quality and

reproducible spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified methylenecyclohexane derivative.

Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃,

DMSO-d₆, C₆D₆) in a clean, dry vial.

Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm) if not

already present in the solvent.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid

height is approximately 4-5 cm.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard 30° or 90° pulse.

Set the number of scans (typically 8 to 64) and a relaxation delay of 1-5 seconds.

Acquire and process the Free Induction Decay (FID) with Fourier transformation.

Phase the spectrum and perform baseline correction.

Integrate the signals and reference the spectrum to TMS.
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¹³C NMR Acquisition:

Use the same sample as for ¹H NMR.

Set the appropriate spectral width (e.g., 0 to 220 ppm).

Use a standard proton-decoupled pulse sequence.

Set a sufficient number of scans (typically 1024 or more) due to the low natural abundance

of ¹³C.

Acquire and process the FID.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one drop of the liquid methylenecyclohexane derivative onto a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation:

Prepare a dilute solution of the methylenecyclohexane derivative (typically 10-100 ppm)

in a volatile organic solvent (e.g., dichloromethane or hexane).

GC-MS Analysis:

Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode

depending on the sample concentration.

GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm

film thickness).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

MS Detector:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of the methylenecyclohexane derivative in a UV-transparent

solvent (e.g., ethanol, hexane, or acetonitrile).
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Perform serial dilutions to obtain a concentration that gives an absorbance reading

between 0.1 and 1.0.

Use a matched pair of quartz cuvettes (typically 1 cm path length).

Data Acquisition:

Fill one cuvette with the pure solvent to be used as a blank.

Fill the second cuvette with the sample solution.

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam

of the spectrophotometer.

Record the baseline with the blank.

Record the absorption spectrum of the sample over the desired wavelength range (e.g.,

190-400 nm).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a methylenecyclohexane derivative.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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